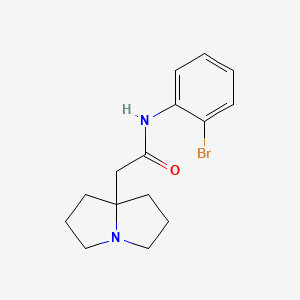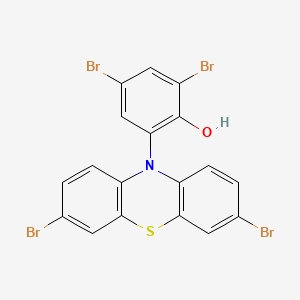
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine compounds are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by the presence of multiple bromine atoms and a phenothiazine core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol typically involves the bromination of phenothiazine derivatives. The process begins with the preparation of 3,7-dibromo-10H-phenothiazine, which is achieved by reacting phenothiazine with bromine in the presence of a suitable solvent . The resulting 3,7-dibromo-10H-phenothiazine is then further brominated to introduce additional bromine atoms at the 2 and 4 positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding debrominated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated phenothiazine derivatives.
Substitution: Alkylated or arylated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in psychiatric medications; this compound may have similar applications.
Industry: Employed in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dibromo-10H-phenothiazine: A precursor in the synthesis of the target compound.
2,4-Dibromophenol: Shares the brominated phenol structure but lacks the phenothiazine core.
Chlorpromazine: A well-known phenothiazine derivative used in psychiatric medicine.
Uniqueness
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol is unique due to its multiple bromine atoms and the combination of phenothiazine and phenol structures. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
89922-64-5 |
|---|---|
Molekularformel |
C18H9Br4NOS |
Molekulargewicht |
607.0 g/mol |
IUPAC-Name |
2,4-dibromo-6-(3,7-dibromophenothiazin-10-yl)phenol |
InChI |
InChI=1S/C18H9Br4NOS/c19-9-1-3-13-16(7-9)25-17-8-10(20)2-4-14(17)23(13)15-6-11(21)5-12(22)18(15)24/h1-8,24H |
InChI-Schlüssel |
ZMQXZBBIQAPOMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)SC3=C(N2C4=C(C(=CC(=C4)Br)Br)O)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


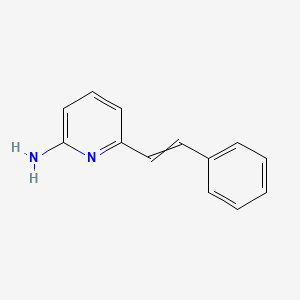
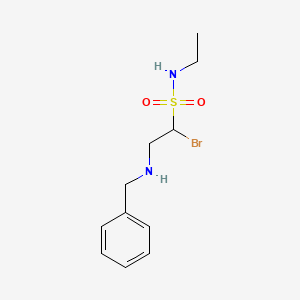


![2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one](/img/structure/B14389398.png)
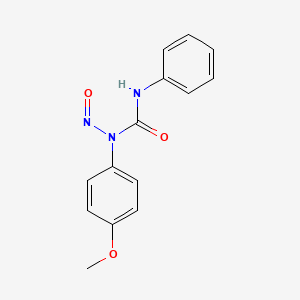
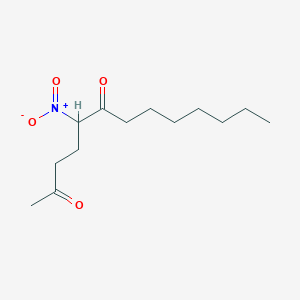
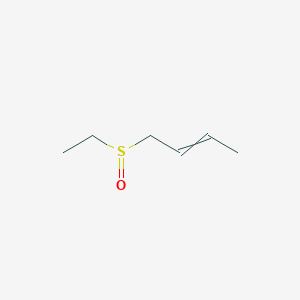
![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
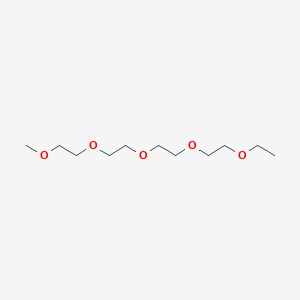
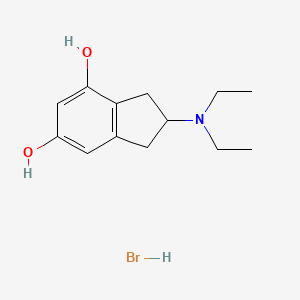
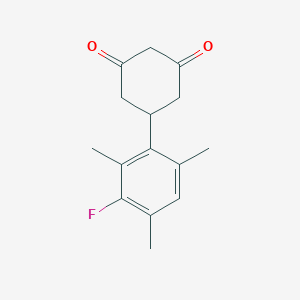
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)
